1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
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Overview
Description
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, heterocycles, and functional groups that contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the coupling of the pyridine and piperidine moieties, and the introduction of the chlorophenyl and fluorophenyl groups. Common synthetic routes may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: Suzuki-Miyaura coupling is often employed to link the pyridine and piperidine units, utilizing palladium catalysts and boron reagents.
Functional group introduction: Chlorination and fluorination reactions are carried out using reagents such as thionyl chloride and fluorobenzene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: Shares the chlorophenyl and pyridine moieties but lacks the oxadiazole and piperidine components.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Similar in having a pyridine ring and piperidine-like structure but differ in other functional groups.
Uniqueness
1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its combination of multiple functional groups and heterocycles, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
Molecular Formula |
C26H23ClFN5O2 |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H23ClFN5O2/c27-20-4-1-3-19(15-20)23-31-26(35-32-23)22-5-2-12-29-24(22)33-13-10-18(11-14-33)25(34)30-16-17-6-8-21(28)9-7-17/h1-9,12,15,18H,10-11,13-14,16H2,(H,30,34) |
InChI Key |
VATNSDCEGONYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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